molecular formula C20H23N5O6S B4316510 ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B4316510
M. Wt: 461.5 g/mol
InChI Key: NRRPNWUTOJHFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[({[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)methyl]-2-furoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a furoate ester, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Purine Derivative: The purine derivative is synthesized through a series of reactions starting from basic purine structures. This involves alkylation, oxidation, and thiolation reactions.

    Attachment of the Furoate Ester: The furoate ester is attached to the purine derivative through esterification reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a range of substituted furoate esters.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The purine derivative may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl { [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate: A similar compound with a different ester group.

    Indole Derivatives: Compounds with similar biological activities and structural features.

Uniqueness

Ethyl 5-[({[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)methyl]-2-furoate is unique due to its specific combination of a purine derivative and a furoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 5-[[[2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-5-9-25-15-16(23(3)20(29)24(4)17(15)27)22-19(25)32-11-14(26)21-10-12-7-8-13(31-12)18(28)30-6-2/h5,7-8H,1,6,9-11H2,2-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPNWUTOJHFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CSC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

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